5-(9H-Fluoren-2-yl)-2,3-dihydrothieno[3,4-b][1,4] dioxine
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Overview
Description
5-(9H-Fluoren-2-yl)-2,3-dihydrothieno[3,4-b][1,4] dioxine is a complex organic compound that features a fluorene moiety attached to a dihydrothieno[3,4-b][1,4] dioxine structure. This compound is of significant interest in the field of organic electronics due to its unique structural properties, which make it a potential candidate for use in organic semiconductors and other advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(9H-Fluoren-2-yl)-2,3-dihydrothieno[3,4-b][1,4] dioxine typically involves a multi-step process. One common method includes the following steps:
Formation of the Fluorene Derivative: The initial step involves the synthesis of a fluorene derivative, such as 9H-fluoren-2-yl, through a Friedel-Crafts acylation reaction.
Cyclization: The fluorene derivative is then subjected to cyclization reactions to form the dihydrothieno[3,4-b][1,4] dioxine core. This step often requires the use of Lewis acids as catalysts.
Coupling Reaction: Finally, the fluorene moiety is coupled with the dihydrothieno[3,4-b][1,4] dioxine core under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the development of more efficient catalysts and greener solvents is an ongoing area of research to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
5-(9H-Fluoren-2-yl)-2,3-dihydrothieno[3,4-b][1,4] dioxine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present on the fluorene and thieno[3,4-b][1,4] dioxine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles such as amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fully saturated analogs.
Scientific Research Applications
5-(9H-Fluoren-2-yl)-2,3-dihydrothieno[3,4-b][1,4] dioxine has several scientific research applications:
Organic Electronics: Used as a material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent electronic properties.
Biological Studies: Investigated for its potential use in drug delivery systems and as a fluorescent probe in biological imaging.
Material Science: Employed in the development of advanced materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 5-(9H-Fluoren-2-yl)-2,3-dihydrothieno[3,4-b][1,4] dioxine in organic electronics involves its ability to transport charge efficiently. The compound’s conjugated system allows for the delocalization of electrons, facilitating charge mobility. In biological systems, its mechanism may involve interactions with cellular components, although detailed studies are required to elucidate specific pathways.
Comparison with Similar Compounds
Similar Compounds
2,7-Dibromo-9H-fluorene: Another fluorene derivative used in organic electronics.
2,5-Bis(9H-fluoren-9-ylidene)-2,5-dihydrothiophene: A compound with similar structural features but different electronic properties.
Uniqueness
5-(9H-Fluoren-2-yl)-2,3-dihydrothieno[3,4-b][1,4] dioxine is unique due to its combination of a fluorene moiety with a dihydrothieno[3,4-b][1,4] dioxine core, which imparts distinct electronic and optical properties. This makes it particularly valuable in applications requiring high charge mobility and stability.
Properties
Molecular Formula |
C19H14O2S |
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Molecular Weight |
306.4 g/mol |
IUPAC Name |
5-(9H-fluoren-2-yl)-2,3-dihydrothieno[3,4-b][1,4]dioxine |
InChI |
InChI=1S/C19H14O2S/c1-2-4-15-12(3-1)9-14-10-13(5-6-16(14)15)19-18-17(11-22-19)20-7-8-21-18/h1-6,10-11H,7-9H2 |
InChI Key |
LIYGVGXASWRPJP-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(SC=C2O1)C3=CC4=C(C=C3)C5=CC=CC=C5C4 |
Origin of Product |
United States |
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